
Penciclovir
Vue d'ensemble
Description
Le Pénciclovir est un médicament antiviral analogue de la guanosine utilisé principalement pour le traitement des infections à herpèsvirus. C'est un analogue nucléosidique qui présente une faible toxicité et une bonne sélectivité. Le Pénciclovir est souvent utilisé comme traitement topique en raison de sa faible absorption lorsqu'il est administré par voie orale. Il est l'ingrédient actif des médicaments contre les boutons de fièvre tels que Denavir, Vectavir et Fenivir .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du Pénciclovir implique plusieurs étapes, en commençant par la guanine. Les étapes clés comprennent la protection du groupe amino, l'alkylation avec un agent alkylant approprié et la déprotection subséquente. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de températures contrôlées pour garantir l'obtention du produit souhaité avec une pureté élevée .
Méthodes de Production Industrielle : La production industrielle du Pénciclovir implique la préparation de sa forme cristalline, qui est obtenue par une série d'étapes de cristallisation. Le processus comprend l'utilisation de la diffraction des rayons X sur poudre pour garantir la pureté et la stabilité du produit final. La méthode de préparation est conçue pour être évolutive et adaptée à la production à grande échelle .
Analyse Des Réactions Chimiques
Types de Réactions : Le Pénciclovir subit diverses réactions chimiques, notamment la phosphorylation, qui est cruciale pour son activité antivirale. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .
Réactifs et Conditions Courants:
Phosphorylation : La thymidine kinase virale phosphoryle le Pénciclovir en sa forme monophosphate, qui est ensuite convertie en triphosphate de Pénciclovir par les kinases cellulaires.
Oxydation et Réduction : Ces réactions peuvent être réalisées en utilisant des agents oxydants et réducteurs courants dans des conditions de laboratoire contrôlées.
Principaux Produits Formés : Le principal produit formé à partir de la phosphorylation du Pénciclovir est le triphosphate de Pénciclovir, qui est la forme active qui inhibe l'ADN polymérase virale .
4. Applications de la Recherche Scientifique
Le Pénciclovir a une large gamme d'applications de recherche scientifique:
Chimie : Utilisé dans l'étude des analogues nucléosidiques et de leurs interactions avec les enzymes virales.
Biologie : Investigué pour ses effets sur la réplication virale et son utilisation potentielle dans le traitement de diverses infections virales.
Industrie : Employé dans la formulation de crèmes et d'onguents antiviraux topiques.
5. Mécanisme d'Action
Le Pénciclovir est inactif sous sa forme initiale. Au sein d'une cellule infectée par un virus, une thymidine kinase virale ajoute un groupe phosphate à la molécule de Pénciclovir, ce qui constitue l'étape limitante de sa activation. Les kinases cellulaires ajoutent ensuite deux autres groupes phosphate, produisant le triphosphate de Pénciclovir actif. Cette forme activée inhibe l'ADN polymérase virale, altérant la capacité du virus à se répliquer dans la cellule. La sélectivité du Pénciclovir est due à sa plus grande affinité pour l'ADN polymérase virale par rapport aux ADN polymérases humaines .
Composés Similaires:
Acyclovir : Un autre médicament antiviral analogue de la guanosine avec un mécanisme d'action similaire.
Famciclovir : Un promédicament du Pénciclovir avec une biodisponibilité orale améliorée.
Docosanol : Un agent antiviral utilisé pour le traitement des infections à virus herpès simplex.
Unicité du Pénciclovir : La demi-vie intracellulaire plus longue et la plus grande stabilité du Pénciclovir par rapport à l'Acyclovir en font un choix privilégié pour les traitements topiques. Sa capacité à rester actif dans les cellules infectées pendant des périodes prolongées améliore son efficacité antivirale .
Applications De Recherche Scientifique
Penciclovir has a wide range of scientific research applications:
Chemistry: Used in the study of nucleoside analogues and their interactions with viral enzymes.
Biology: Investigated for its effects on viral replication and its potential use in treating various viral infections.
Industry: Employed in the formulation of topical antiviral creams and ointments.
Mécanisme D'action
Penciclovir is inactive in its initial form. Within a virally infected cell, a viral thymidine kinase adds a phosphate group to the this compound molecule, which is the rate-limiting step in its activation. Cellular kinases then add two more phosphate groups, producing the active this compound triphosphate. This activated form inhibits viral DNA polymerase, impairing the virus’s ability to replicate within the cell. The selectivity of this compound is due to its higher affinity for viral DNA polymerase compared to human DNA polymerases .
Comparaison Avec Des Composés Similaires
Acyclovir: Another guanosine analogue antiviral drug with a similar mechanism of action.
Famciclovir: A prodrug of Penciclovir with improved oral bioavailability.
Docosanol: An antiviral agent used for the treatment of herpes simplex virus infections.
Uniqueness of this compound: this compound’s longer intracellular half-life and higher stability compared to Acyclovir make it a preferred choice for topical treatments. Its ability to remain active within infected cells for extended periods enhances its antiviral efficacy .
Activité Biologique
Penciclovir is a synthetic acyclic guanine derivative with significant antiviral activity, primarily used for the treatment of herpes simplex virus (HSV) infections. It is particularly effective against HSV types 1 and 2, and its mechanism of action involves selective phosphorylation within infected cells, leading to the inhibition of viral DNA polymerase.
This compound is phosphorylated to its monophosphate form by viral thymidine kinase in HSV-infected cells. This monophosphate is then further phosphorylated to this compound triphosphate by cellular kinases. The triphosphate form competes with deoxyguanosine triphosphate, inhibiting viral DNA synthesis and thus preventing replication. Notably, this compound triphosphate has a longer intracellular half-life (10-20 hours) compared to acyclovir triphosphate (0.7-1 hour), allowing for prolonged antiviral activity .
Comparison of this compound and Acyclovir
Feature | This compound | Acyclovir |
---|---|---|
Intracellular Half-life | 10-20 hours | 0.7-1 hour |
Affinity for Viral Thymidine Kinase | Higher | Lower |
DNA Chain Termination | Short-chain terminator | Obligate chain terminator |
Resistance | Effective against some acyclovir-resistant strains | Less effective against resistant strains |
Case Studies and Clinical Trials
-
Topical this compound Cream Study :
- A randomized, double-blind, placebo-controlled trial involving 2,209 patients evaluated the efficacy of 1% this compound cream for herpes simplex labialis.
- Results indicated that lesions healed 0.7 days faster in the this compound group compared to placebo (median healing time: 4.8 days vs. 5.5 days; ). Pain resolution was also quicker in the treatment group .
- Intravenous this compound Study :
Pharmacokinetics
This compound exhibits low systemic absorption when applied topically, with plasma concentrations undetectable following application of the cream. The drug is primarily metabolized in the liver, and its protein binding is less than 20% .
Resistance Patterns
Resistance to this compound can occur through mutations affecting viral thymidine kinase or DNA polymerase. However, certain strains resistant to acyclovir may still be susceptible to this compound due to its unique mechanism of action and higher affinity for viral enzymes .
Propriétés
IUPAC Name |
2-amino-9-[4-hydroxy-3-(hydroxymethyl)butyl]-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O3/c11-10-13-8-7(9(18)14-10)12-5-15(8)2-1-6(3-16)4-17/h5-6,16-17H,1-4H2,(H3,11,13,14,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTOCHDNEULJHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CCC(CO)CO)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
97845-62-0 (mono-hydrochloride salt) | |
Record name | Penciclovir [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039809251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9046491 | |
Record name | Penciclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Penciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.7mg/ml, Occurs as monohydrate, stable crystalline solid. Solubility in water (20deg C): >200 mg/mL, 30 mg/mL solution has pH 11/Penciclovir sodium salt/, Solubility in water at 20 °C: 1.7 mg/mL, pH 7, 7.45e+00 g/L | |
Record name | Penciclovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Penciclovir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8123 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Penciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Penciclovir has in vitro activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2). In cells infected with HSV-1 or HSV-2, viral thymidine kinase phosphorylates penciclovir to a monophosphate form. The monophosphate form of the drug is then converted to penciclovir triphosphate by cellular kinases. The intracellular triphosphate of penciclovir is retained in vitro inside HSV-infected cells for 10-20 hours, compared with 0.7-1 hour for acyclovir. in vitro studies show that penciclovir triphosphate selectively inhibits viral DNA polymerase by competing with deoxyguanosine triphosphate. Inhibition of DNA synthesis of virus-infected cells inhibits viral replication. In cells not infected with HSV, DNA synthesis is unaltered. Resistant mutants of HSV can occur from qualitative changes in viral thymidine kinase or DNA polymerase. The most commonly encountered acyclovir-resistant mutants that are deficient in viral thymidine kinase are also resistant to penciclovir., Penciclovir is converted to the pharmacologically active triphosphate metabolite, which has in vitro and in vivo inhibitory activity against various Herpes viridae, including herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV). The drug exhibits only limited activity in vitro against cytomegalovirus (CMV). ... Penciclovir triphosphate exerts its antiviral effect on HSV and VZV by interfering with DNA synthesis and inhibiting viral replication. The inhibitory activity of penciclovir triphosphate is highly selective because of its affinity for the enzyme thymidine kinase encoded by HSV and VZV. Virus-encoded thymidine kinase converts penciclovir into penciclovir monophosphate, a nucleotide analog. The monophosphate is further converted to the diphosphate via cellular kinase and then to the triphosphate via other cellular enzymes., In vitro, penciclovir triphosphate stops replication of herpes viral DNA by competing with deoxyguanosine triphosphate for viral DNA polymerase and inhibiting viral DNA chain elongation., Famciclovir is a prodrug of penciclovir, which has demonstrated inhibitory activity against herpes simplex virus types 1 (HSV-1) and 2 (HSV-2) and varicella zoster virus (VZV). In cells infected with HSV-1, HSV-2 or VZV, the viral thymidine kinase phosphorylates penciclovir to a monophosphate form that, in turn, is converted by cellular kinases to the active form penciclovir triphosphate. Biochemical studies demonstrate that penciclovir triphosphate inhibits HSV-2 DNA polymerase competitively with deoxyguanosine triphosphate. Consequently, herpes viral DNA synthesis and, therefore, replication are selectively inhibited. Penciclovir triphosphate has an intracellular half-life of 10 hours in HSV-1-, 20 hours in HSV-2- and 7 hours in VZV-infected cells grown in culture. However, the clinical significance of the intracellular half-life is unknown. | |
Record name | Penciclovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Penciclovir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8123 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White crystalline solid from water (monohydrate) ... also reported as colorless matted needles | |
CAS No. |
39809-25-1 | |
Record name | Penciclovir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39809-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penciclovir [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039809251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penciclovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | penciclovir | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759624 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Penciclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-1,9-dihydro-9-[4-hydroxy-3-(hydroxymethyl)butyl]-6H-purin-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENCICLOVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/359HUE8FJC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Penciclovir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8123 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Penciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
275-277 °C, 275-277 °C ... /also reported as/ 272-275 °C, 275 - 277 °C | |
Record name | Penciclovir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00299 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Penciclovir | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8123 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Penciclovir | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014444 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Penciclovir against herpesviruses?
A1: this compound, like its analogue Acyclovir, functions as a nucleoside analogue that disrupts viral DNA replication. [, , , ] The key to its activity lies in its preferential phosphorylation within herpesvirus-infected cells, primarily facilitated by the viral thymidine kinase. [, , ] This phosphorylation leads to the formation of this compound-triphosphate, the active metabolite. [, , , ] this compound-triphosphate acts as a potent inhibitor of viral DNA polymerase, effectively halting viral DNA synthesis and, consequently, viral replication. [, , , ]
Q2: How does the intracellular stability of this compound-triphosphate compare to that of Acyclovir-triphosphate?
A2: Studies have shown that this compound-triphosphate exhibits significantly greater stability within herpesvirus-infected cells compared to Acyclovir-triphosphate. [, , , , ] In cells infected with Varicella-Zoster Virus, for instance, the intracellular half-life of this compound-triphosphate is reported to be 9.1 hours, while that of Acyclovir-triphosphate is only 0.8 hours. [] This prolonged intracellular persistence of the active metabolite allows this compound to exert a sustained antiviral effect even when its concentration in the surrounding medium decreases. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.